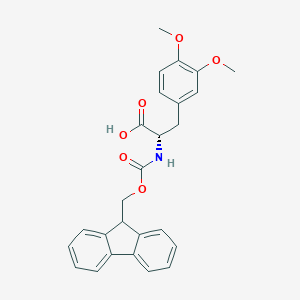

Fmoc-3,4-dimethoxy-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRGWWYKCGWQHH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443272 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184962-88-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Fmoc-3,4-dimethoxy-L-phenylalanine

This guide provides a comprehensive overview of the synthesis and characterization of Fmoc-3,4-dimethoxy-L-phenylalanine, a crucial building block for researchers and professionals in the fields of peptide synthesis and drug development. The unique structural features of this amino acid derivative, including the prominent fluorenylmethoxycarbonyl (Fmoc) protecting group and the dimethoxy-substituted phenyl ring, offer enhanced reactivity and solubility, facilitating the creation of complex peptides with high purity and yield.[1][2] This document will delve into the practical and theoretical aspects of its preparation and validation, offering field-proven insights and detailed protocols.

Introduction: The Significance of this compound in Modern Peptide Chemistry

This compound is a non-natural amino acid derivative that has garnered significant attention in medicinal chemistry and neuroscience research.[1] The Fmoc group serves as a base-labile protecting group for the α-amino functionality, a cornerstone of solid-phase peptide synthesis (SPPS).[3] Its stability under acidic conditions and facile removal with a mild base like piperidine allows for the sequential and controlled elongation of peptide chains.[3]

The 3,4-dimethoxy substitution on the phenyl ring is not merely an inert modification. These methoxy groups can influence the conformational properties of the resulting peptide and may engage in specific interactions within biological targets. Furthermore, they can serve as synthetic handles for further chemical modifications, expanding the chemical space accessible to drug discovery programs. This derivative is particularly valuable in the synthesis of bioactive peptides and therapeutic agents, where it can contribute to the stability and efficacy of the final product.[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the N-acylation of the parent amino acid, 3,4-dimethoxy-L-phenylalanine, with an activated Fmoc reagent. The most common and reliable method employs N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under Schotten-Baumann conditions.[3] This approach is favored over the use of the more reactive 9-fluorenylmethyl chloroformate (Fmoc-Cl) as it minimizes the formation of side products.[3]

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

-

3,4-dimethoxy-L-phenylalanine

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)[4]

-

1,4-Dioxane[4]

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (for recrystallization, optional)

-

Hexane (for recrystallization, optional)

Procedure:

-

Dissolution of the Amino Acid: In a round-bottom flask, dissolve 3,4-dimethoxy-L-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. The volume should be sufficient to fully dissolve the amino acid. Cool the solution to 0°C in an ice bath.

-

Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the stirred amino acid solution over 15-20 minutes, ensuring the temperature remains at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted Fmoc-OSu and other organic impurities.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow, dropwise addition of 1M HCl.[3] The product, this compound, will precipitate as a white solid.[3]

-

Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.[3]

-

Drying and Purification: Dry the crude product under vacuum.[3] If necessary, further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a pure white crystalline solid.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following techniques are routinely employed.

Physicochemical Properties

| Property | Expected Value |

| Appearance | White powder[1][2] |

| Molecular Formula | C₂₆H₂₅NO₆[1][5] |

| Molecular Weight | 447.5 g/mol [1][5] |

| CAS Number | 184962-88-7[1][5] |

| Optical Rotation | [α]D20 = -26 ± 2° (c=1 in DMF)[1] |

| Purity (HPLC) | ≥ 99%[1] |

Spectroscopic and Chromatographic Analysis

The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized product.

Caption: A typical workflow for the physicochemical characterization of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of Fmoc-amino acids. A C18 column with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) is typically used. The product should appear as a single major peak, with purity generally exceeding 99%.[1]

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 448.17

-

Expected [M+Na]⁺: 470.15

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure.

-

¹H NMR (DMSO-d₆, δ ppm):

-

~12.7 ppm: A broad singlet corresponding to the carboxylic acid proton.

-

~7.9-7.2 ppm: A series of multiplets corresponding to the aromatic protons of the Fmoc group and the phenyl ring.

-

~6.8-6.6 ppm: Signals for the aromatic protons of the 3,4-dimethoxyphenyl group.

-

~4.3-4.1 ppm: Multiplets for the CH and CH₂ protons of the Fmoc group and the α-proton of the amino acid.

-

~3.7 ppm: Two singlets for the two methoxy group protons.

-

~3.1-2.8 ppm: A multiplet for the β-protons (CH₂) of the phenylalanine side chain.

-

-

¹³C NMR (DMSO-d₆, δ ppm):

-

~173 ppm: Carboxylic acid carbonyl carbon.

-

~156 ppm: Urethane carbonyl carbon of the Fmoc group.

-

~148-147 ppm: Carbons of the dimethoxyphenyl ring attached to the methoxy groups.

-

~144, 141, 128-120 ppm: Aromatic carbons of the Fmoc group and the dimethoxyphenyl ring.

-

~66 ppm: CH₂ of the Fmoc group.

-

~56 ppm: Carbon of the α-amino position.

-

~55 ppm: Carbons of the two methoxy groups.

-

~47 ppm: CH of the Fmoc group.

-

~37 ppm: β-carbon (CH₂) of the phenylalanine side chain.

-

Conclusion

The synthesis and characterization of this compound are well-established processes that are fundamental to its application in peptide chemistry. By following the detailed protocols and understanding the principles behind the characterization techniques outlined in this guide, researchers can confidently produce and validate this important building block for their drug discovery and development endeavors. The unique properties conferred by the dimethoxy-phenyl side chain continue to make this a valuable tool for creating novel and effective peptide-based therapeutics.

References

-

Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. ResearchGate. Available from: [Link]

-

Novel synthesis of L-(-)-.alpha.-methyl-3,4-dimethoxyphenylalanine. ACS Publications. Available from: [Link]

-

One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC - NIH. Available from: [Link]

-

Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis. ACS Publications. Available from: [Link]

-

Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. The Royal Society of Chemistry. Available from: [Link]

Sources

An In-depth Technical Guide to Fmoc-3,4-dimethoxy-L-phenylalanine: A Key Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Modified Phenylalanine Analogs

In the landscape of peptide-based drug discovery and development, the strategic incorporation of non-canonical amino acids is a cornerstone for innovation. These modified building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptides, enhancing their stability, receptor affinity, and bioavailability. Among these, Fmoc-3,4-dimethoxy-L-phenylalanine (CAS 184962-88-7) emerges as a significant derivative for researchers aiming to create complex and potent peptide therapeutics.

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its application in Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, the following sections are structured to deliver not just protocols, but the rationale behind them, offering field-proven insights for professionals in medicinal chemistry and biochemistry. The narrative emphasizes the causality behind experimental choices, ensuring that each step is understood within the broader context of achieving high-purity, biologically active peptides.

Section 1: Core Characteristics of this compound

This compound is a derivative of the natural amino acid L-phenylalanine, distinguished by two key modifications: the attachment of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to its α-amino group and the presence of two methoxy groups at the 3 and 4 positions of the phenyl ring.[1]

Physicochemical Properties

A precise understanding of the physicochemical properties of this building block is critical for its effective use in synthesis and for predicting its influence on the final peptide.

| Property | Value | Source(s) |

| CAS Number | 184962-88-7 | [2] |

| Molecular Formula | C₂₆H₂₅NO₆ | [2] |

| Molecular Weight | 447.5 g/mol | [2] |

| Appearance | White to off-white powder | [2][3] |

| Purity (HPLC) | ≥ 97-99% | [2][3] |

| Optical Rotation | [α]D²⁰ = -26 ±2º (c=1 in DMF) | [2] |

| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents | [1] |

| Storage | Store at 0-8 °C, protected from moisture | [2][3] |

The Rationale for 3,4-Dimethoxy Substitution

The choice to incorporate 3,4-dimethoxy-L-phenylalanine into a peptide sequence is a deliberate design strategy aimed at conferring specific advantages that go beyond simple substitution.

-

Enhanced Receptor Interactions: The methoxy groups, being electron-donating, alter the electronic properties of the aromatic ring. This can modulate cation-π interactions, hydrogen bonding, or hydrophobic interactions within a receptor's binding pocket, potentially leading to enhanced affinity and selectivity.[4][5] In the context of opioid peptides like enkephalins and dermorphins, where the aromatic side chain of phenylalanine is crucial for activity, such modifications can fine-tune the ligand-receptor interaction.[6]

-

Conformational Constraint: The presence of substituents on the phenyl ring can restrict the rotational freedom (χ angles) of the side chain.[7] This pre-organization of the side chain can reduce the entropic penalty upon binding to a receptor, thereby increasing binding affinity.

-

Improved Pharmacokinetics: Modifications to the aromatic ring can enhance metabolic stability by shielding the peptide from enzymatic degradation by proteases.[8] While not as extensively studied as fluorination, methoxy substitution can influence the pharmacokinetic profile of a peptide.

-

Increased Solubility: The methoxy groups can improve the solubility of the amino acid derivative in organic solvents used for peptide synthesis and may also enhance the solubility of the final peptide.[1]

Section 2: Synthesis and Purification

The synthesis of this compound follows the general principles of Fmoc protection of amino acids, typically achieved via a nucleophilic acyl substitution reaction under basic conditions.

Synthesis Workflow

The diagram below outlines the logical flow for the synthesis of this compound from its parent amino acid.

Caption: General workflow for the synthesis and purification of Fmoc-amino acids.

Detailed Synthesis Protocol (General Method)

This protocol describes a standard laboratory procedure for the Fmoc protection of an amino acid using Fmoc-OSu, which is generally preferred over Fmoc-Cl due to its stability and the formation of water-soluble byproducts.[6]

-

Dissolution of Amino Acid: Dissolve 3,4-dimethoxy-L-phenylalanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq) in a round-bottom flask with stirring.

-

Addition of Fmoc Reagent: In a separate vessel, dissolve N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) in 1,4-dioxane or acetone. Add this solution dropwise to the stirred amino acid solution at room temperature over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Work-up:

-

Reduce the volume of the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid will form.

-

-

Extraction and Drying: Extract the product from the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

Purification of the crude product is crucial to achieve the high purity (>98%) required for successful peptide synthesis. Recrystallization is an effective method.

-

Solvent Selection: A common solvent system for Fmoc-amino acids is ethyl acetate and a non-polar anti-solvent like hexanes or heptane.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

If any insoluble impurities are present, perform a hot filtration.

-

Slowly add hexanes to the hot solution until it becomes persistently cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.

-

Dry the purified product under vacuum.

-

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS.[1] The Fmoc strategy is favored for its mild deprotection conditions, allowing for the synthesis of complex and sensitive peptides.

The Fmoc-SPPS Cycle

The synthesis of a peptide on a solid support involves a repeating cycle of deprotection, activation, and coupling.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07836A [pubs.rsc.org]

- 3. Synthesis and biological evaluations of novel endomorphin analogues containing α-hydroxy-β-phenylalanine (AHPBA) displaying mixed μ/δ opioid receptor agonist and δ opioid receptor antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic enkephalin analogs containing various para-substituted phenylalanine derivatives in place of Tyr1 are potent opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

An In-Depth Technical Guide to Fmoc-3,4-dimethoxy-L-phenylalanine: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer the ability to modulate the pharmacological properties of peptides, enhancing their stability, efficacy, and target specificity. Among these, Fmoc-3,4-dimethoxy-L-phenylalanine stands out as a valuable derivative for introducing unique electronic and conformational properties into peptide sequences. This guide provides a comprehensive technical overview of its synthesis, purification, in-depth analytical characterization, and its application in solid-phase peptide synthesis (SPPS), designed to empower researchers in their pursuit of novel peptide-based therapeutics and research tools.

Core Molecular Attributes of this compound

This compound is a derivative of the natural amino acid L-phenylalanine, featuring two key modifications: the attachment of a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group to its α-amino group and the presence of two methoxy groups on the phenyl ring of its side chain.[1] This dual modification imparts unique properties valuable in peptide synthesis. The Fmoc group provides a robust yet easily removable protecting group essential for the stepwise elongation of peptide chains in SPPS.[1] The dimethoxy substitution on the aromatic ring enhances the molecule's solubility and can influence the electronic and conformational properties of the resulting peptide.[1]

| Property | Value | Source |

| Molecular Weight | 447.5 g/mol | [1] |

| Molecular Formula | C₂₆H₂₅NO₆ | [1] |

| CAS Number | 184962-88-7 | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [a]D20 = -26 ±2 º (c=1 in DMF) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

One potential synthetic route involves the use of organozinc chemistry to couple a protected 3-iodoalanine derivative with a suitably substituted iodobenzene, followed by deprotection to yield the desired Fmoc-protected amino acid.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on general principles of Fmoc-protection.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

-

Dissolution: Dissolve 3,4-dimethoxy-L-phenylalanine (1 equivalent) in a suitable aqueous basic solution, such as 10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

-

Fmoc-Protection: Cool the solution in an ice bath and add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) portion-wise while stirring vigorously.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1M HCl. A white precipitate of this compound should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold deionized water.

-

Drying: Dry the crude product under vacuum.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the synthesized product.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 20-30 minutes is typical. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 301 nm (for the Fmoc group) and 280 nm (for the aromatic side chain). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the definitive structural elucidation of the compound.

¹H NMR Spectrum: A ¹H NMR spectrum for this compound is available from commercial suppliers. The spectrum would be expected to show characteristic peaks for the protons of the fluorenyl group, the methoxy groups, the aromatic ring of the phenylalanine side chain, and the α- and β-protons of the amino acid backbone.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for verifying the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition.

Expected Fragmentation Pattern: In tandem MS (MS/MS) experiments, characteristic fragmentation patterns are expected. A prominent fragment would correspond to the loss of the Fmoc group (m/z 222) or the formation of the dibenzofulvene cation (m/z 179). Other fragments would arise from the cleavage of the amino acid side chain and backbone.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a crucial building block for the synthesis of bioactive peptides and therapeutic agents.[1] Its incorporation into a peptide sequence follows the standard Fmoc/tBu SPPS strategy. The dimethoxy-substituted phenylalanine residue can be used to probe structure-activity relationships, enhance metabolic stability, or introduce unique fluorescent properties.

SPPS Workflow for Incorporation

The following diagram outlines the key steps for incorporating this compound into a growing peptide chain on a solid support.

Caption: Workflow for the incorporation of this compound in SPPS.

Detailed SPPS Protocol

-

Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group of the preceding amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents) with a suitable coupling reagent, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a base like N,N-diisopropylethylamine (DIEA) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For sterically hindered couplings, longer reaction times or double coupling may be necessary.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group removed, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide by preparative RP-HPLC.

Conclusion

This compound is a versatile and valuable building block for the synthesis of modified peptides. Its unique electronic and steric properties, conferred by the dimethoxy-substituted phenyl ring, provide a powerful tool for medicinal chemists and peptide scientists to fine-tune the characteristics of peptide-based drugs and biological probes. The well-established methodologies for its synthesis, purification, and incorporation into peptides via SPPS make it an accessible and impactful reagent for advancing research in drug development and beyond.

References

- Jackson, R. F. W. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. J. Chem. Soc., Perkin Trans. 1, 2000, 2865-2875.

-

ResearchGate. Proposed fragmentation pathway for the Fmoc-Dap. [Link]. Accessed January 4, 2026.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

Sources

Fmoc-3,4-dimethoxy-L-phenylalanine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Fmoc-3,4-dimethoxy-L-phenylalanine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a crucial building block in modern solid-phase peptide synthesis (SPPS). Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties of the molecule, examines the theoretical and practical aspects of its solubility in common organic solvents, and offers actionable strategies for overcoming dissolution challenges. While precise quantitative data for this specific derivative is not widely published, this guide extrapolates from established principles of Fmoc-amino acid chemistry to provide a robust qualitative framework. Furthermore, it includes a detailed, self-validating experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Introduction to this compound

N-α-(9-Fluorenylmethoxycarbonyl)-3,4-dimethoxy-L-phenylalanine, hereafter referred to as this compound, is a specialized amino acid derivative used in the synthesis of peptides. The Fmoc protecting group is fundamental to modern SPPS, offering the advantage of removal under mild basic conditions, thereby preserving acid-labile side-chain protecting groups and complex peptide structures.[1][2] The 3,4-dimethoxy substitution on the phenyl ring enhances the derivative's utility, making it a valuable component in the development of peptide-based drugs and bioactive agents.[3]

A molecule's utility in synthesis is fundamentally linked to its solubility. Inadequate solubility can lead to significant challenges, including incomplete coupling reactions, the formation of deletion sequences, and low yields, all of which compromise the purity of the final peptide.[1][4] Understanding and controlling the solubility of this compound is therefore a critical parameter for success.

Core Physicochemical Properties

The essential physicochemical data for this compound are summarized below. This information is foundational for its effective use in synthesis and purification.

| Property | Value | Source |

| CAS Number | 184962-88-7 | [3][5] |

| Molecular Formula | C₂₆H₂₅NO₆ | [3][5] |

| Molecular Weight | 447.5 g/mol | [3][5] |

| Appearance | White powder | [3] |

| Purity | ≥96-99% (by HPLC) | [3][5] |

| Storage Conditions | 0-8 °C | [3][6] |

Fundamental Principles of Fmoc-Amino Acid Solubility

The solubility of any Fmoc-amino acid is a dynamic interplay between its constituent parts and the chosen solvent system. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group generally imparts good solubility in a range of organic solvents.[7][8] However, this is balanced by the specific properties of the amino acid side chain.

-

The Role of the Fmoc Group: This bulky, aromatic moiety is the primary driver of solubility in nonpolar and polar aprotic solvents. However, it is also prone to intermolecular π-π stacking, which can lead to aggregation and reduce solubility, particularly at high concentrations.[9][10]

-

The Amino Acid Side Chain: The 3,4-dimethoxy-L-phenylalanine side chain is largely hydrophobic due to the phenyl ring, but the two methoxy groups introduce a degree of polarity and potential for hydrogen bonding that is absent in standard Fmoc-L-phenylalanine. This modification can subtly influence its solubility profile.

-

Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are the most effective for SPPS.[11] They excel at solvating the growing peptide chain and dissolving the Fmoc-amino acids, mitigating aggregation and ensuring reagents have access to the reaction sites.[7][12]

Caption: Key molecular features influencing solubility.

Qualitative Solubility Profile of this compound

While exact quantitative values require empirical determination, a qualitative solubility profile can be predicted based on established chemical principles and data from structurally similar compounds.

| Solvent | Chemical Class | Predicted Solubility | Rationale / Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | The standard and most common solvent for SPPS; effectively solvates both the Fmoc group and the peptide backbone.[13][] Supplier data confirms its use as a solvent for optical rotation measurements (c=1).[3] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | Often considered to have a higher solvating power than DMF, especially for hydrophobic and aggregation-prone sequences.[9][15] An excellent alternative to DMF.[12] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A very strong solvent for many Fmoc-amino acids, often used as a co-solvent to enhance the solubility of difficult-to-dissolve reagents.[9] |

| Dichloromethane (DCM) | Chlorinated | Soluble | A less polar solvent than DMF or NMP. While it dissolves many Fmoc-amino acids, it is less effective at solvating growing peptide chains and is less commonly used in modern Fmoc-based SPPS.[12][15] |

| Tetrahydrofuran (THF) | Ether | Moderately Soluble | Has been reported as a good solvent for coupling hindered amino acids when used with PEG-based resins, but is not a primary choice for general SPPS.[12] |

| Acetonitrile (ACN) | Nitrile | Slightly Soluble | Often used in purification (reverse-phase HPLC) but is generally a poor solvent for the initial dissolution of Fmoc-amino acids for coupling reactions.[7] |

| Methanol / Ethanol | Polar Protic | Very Slightly Soluble | The large, nonpolar Fmoc group significantly limits solubility in polar protic solvents like alcohols.[4] |

| Water | Aqueous | Insoluble | Fmoc-protected amino acids are typically insoluble in water due to the hydrophobicity of the Fmoc group.[13] |

| Hexanes / Diethyl Ether | Nonpolar | Insoluble | These nonpolar solvents are unable to effectively solvate the polar regions of the amino acid. |

Practical Strategies for Dissolution and Handling

Achieving a clear, fully dissolved solution of this compound is essential before initiating the coupling step in SPPS.

Standard Dissolution Protocol:

-

Weigh the required amount of this compound and the coupling agent (e.g., HBTU, HATU) into a suitable vial.

-

Add the calculated volume of high-quality, peptide-synthesis-grade DMF or NMP.

-

Vortex the mixture for 1-2 minutes at room temperature.

-

Visually inspect for complete dissolution before adding the activation base (e.g., DIPEA) and transferring to the reaction vessel.

Troubleshooting Poor Solubility:

If the compound does not fully dissolve, the following methods can be employed sequentially:

-

Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. The high-frequency agitation can break up aggregates and facilitate dissolution.[9]

-

Gentle Warming: Gently warm the solution to approximately 37°C. This can significantly increase the solubility of sparingly soluble compounds. Avoid excessive heat, which could potentially degrade the amino acid derivative.[9]

-

Use of Co-solvents: If solubility remains an issue in pure DMF, adding a small percentage (e.g., 5-10% v/v) of a stronger solvent like DMSO or NMP can be highly effective.[9] Prepare a concentrated stock solution in DMSO and add the required aliquot to the primary solvent.[9]

A Note on Solvent Quality: The purity of the solvent is paramount. DMF, for instance, can degrade over time to form dimethylamine, which can cause premature removal of the Fmoc group.[12] Always use fresh, high-purity, anhydrous solvents appropriate for peptide synthesis.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration data, the equilibrium shake-flask method followed by HPLC analysis is the gold standard.[7][16] This protocol provides a self-validating system for determining the saturation solubility of this compound.

Principle:

An excess of the solid solute is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is then filtered, diluted, and analyzed by HPLC against a standard calibration curve to determine its concentration.

Methodology:

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile/Water).

-

Perform a series of serial dilutions to generate at least five standard solutions of known concentrations that bracket the expected solubility range.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 20-30 mg, enough to ensure solid remains) to a series of vials.

-

Pipette a precise volume of the test solvent (e.g., 1.0 mL of DMF, NMP, etc.) into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for 24-48 hours. A preliminary experiment can be run to confirm the time required to reach a stable concentration, ensuring true equilibrium is achieved.[7]

-

-

Sample Clarification and Dilution:

-

Remove the vials from the shaker and allow any undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into a clean, labeled vial. This step is critical to remove all particulate matter.[16]

-

Accurately dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification via HPLC:

-

Chromatographic Conditions:

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

-

Inject the diluted sample of the saturated solution.

-

Determine the concentration of the diluted sample using the calibration curve's regression equation.

-

-

-

Data Analysis:

-

Calculate the original concentration of the saturated solution by multiplying the result from the HPLC analysis by the dilution factor.

-

This final value represents the equilibrium solubility, typically expressed in mg/mL or Molarity (M).

-

Caption: Workflow for equilibrium solubility determination.

Conclusion

This compound is a valuable reagent whose successful application in SPPS is critically dependent on its solubility. It exhibits high solubility in standard polar aprotic solvents such as DMF, NMP, and DMSO, which should be the primary choices for coupling reactions. In cases of poor dissolution, techniques such as sonication, gentle warming, and the use of co-solvents provide effective remedies. For researchers requiring precise and reproducible conditions, the detailed shake-flask and HPLC protocol outlined herein offers a robust method for quantitative solubility determination. By understanding the physicochemical drivers of solubility and employing these practical strategies, scientists can optimize their synthetic workflows, leading to higher peptide purity and yield.

References

- Benchchem. Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.

- Benchchem. A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents.

- GO-Bio. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Benchchem. A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH.

- Benchchem. The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings.

- ResearchGate. Solubility of Fmoc protected amino acids used in Project C.

- CP Lab Safety. Fmoc-3, 4-dimethoxy-l-phenylalanine, min 96%, 1 gram.

- Chem-Impex. This compound.

- Chem-Impex. Fmoc-3,4-dimethoxy-D-phenylalanine.

- Benchchem. The Solubility of Fmoc-Bpa-OH: A Comprehensive Technical Guide for Researchers.

- AAPPTec. Solvents for Solid Phase Peptide Synthesis.

- Advanced ChemTech. Fmoc-Phe(3,4-Dimethoxy)-OH.

- Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent.

- LGC Standards. This compound.

- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.

- Chem-Impex. Fmoc-L-phenylalanine.

- ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

- PubChem. Fmoc-4-Amino-L-phenylalanine.

- AltaBioscience. Fmoc Amino Acids for SPPS.

- Benchchem. In-Depth Technical Guide: Physicochemical Properties of Fmoc-p-phenyl-L-phenylalanine (CAS 199110-64-0).

- Benchchem. Solubility of Fmoc-Phe(4-Br)-OH in different solvents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. nbinno.com [nbinno.com]

- 15. biotage.com [biotage.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Elucidation of Fmoc-3,4-dimethoxy-L-phenylalanine: A Technical Guide to its ¹H NMR Spectrum

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Fmoc-3,4-dimethoxy-L-phenylalanine, a critical building block in modern solid-phase peptide synthesis (SPPS). Aimed at researchers, chemists, and drug development professionals, this document serves as a practical reference for the characterization and quality control of this reagent. We will dissect the molecular structure to predict proton environments, present a detailed, field-tested protocol for sample preparation and spectral acquisition, and provide a thorough, peak-by-peak assignment of the ¹H NMR spectrum. This guide emphasizes the "why" behind experimental choices, ensuring that the described protocols are robust and self-validating, thereby upholding the highest standards of scientific integrity.

Introduction: The Significance of a Modified Amino Acid

This compound is a derivative of the natural amino acid L-phenylalanine, distinguished by two key modifications: the attachment of a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group to its α-amino group and the presence of two methoxy groups on the phenyl ring of its side chain. The Fmoc group is fundamental to orthogonal peptide synthesis strategies, allowing for the stepwise assembly of amino acids into complex peptides.[1] The 3,4-dimethoxy substitution on the aromatic side-chain offers unique properties, enhancing solubility and potentially influencing the conformation and biological activity of the final peptide, making it a valuable tool in medicinal chemistry and drug discovery.[2]

Accurate structural verification is paramount for ensuring the purity and identity of this reagent before its incorporation into a peptide sequence. High-resolution ¹H NMR spectroscopy stands as the primary, most accessible, and informative analytical technique for this purpose. This guide provides the foundational knowledge to confidently interpret its spectrum.

Molecular Architecture and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the molecule. The structure can be deconstructed into three primary components: the Fmoc protecting group, the 3,4-dimethoxyphenyl side chain, and the L-phenylalanine backbone.

Diagram 1: Annotated Structure of this compound

Theoretical ¹H NMR Spectral Analysis

Based on the structure, we can predict the key features of the spectrum, typically acquired in a solvent like deuterated dimethyl sulfoxide (DMSO-d₆), which solubilizes the compound well and allows for the observation of exchangeable protons (NH and COOH).

-

Aromatic Region (δ 6.5-8.0 ppm): This region will be the most complex. It contains signals from the eight protons of the fluorenyl moiety of the Fmoc group and the three protons of the 3,4-dimethoxyphenyl ring. The Fmoc protons typically appear as a series of doublets and triplets between δ 7.2 and 7.9 ppm. The three protons on the dimethoxy-substituted ring are expected to be in the more shielded region of δ 6.5-6.9 ppm, exhibiting characteristic splitting patterns based on their ortho- and meta-couplings.

-

Amide and Carboxylic Acid Protons (δ 7.5-13.0 ppm): The amide proton (NH) signal is expected to appear as a doublet due to coupling with Hα, typically around δ 7.5-8.0 ppm in DMSO-d₆. The carboxylic acid proton (COOH) will present as a broad singlet at a very downfield chemical shift, often greater than δ 12.0 ppm, and its presence is highly solvent-dependent.

-

Fmoc Aliphatic Protons (δ 4.2-4.4 ppm): The CH and CH₂ protons of the fluorenyl group's C9 position are diastereotopic and couple with each other, resulting in a complex multiplet. These signals often overlap with the Hα signal of the amino acid backbone.

-

Backbone Aliphatic Protons (δ 2.8-4.5 ppm):

-

Hα: The alpha-proton will be coupled to both the amide proton and the two beta-protons, resulting in a multiplet (often a quartet or doublet of doublets) around δ 4.1-4.5 ppm.

-

Hβ: The two beta-protons are diastereotopic, meaning they are in different chemical environments. They will appear as two distinct multiplets, likely doublet of doublets, in the δ 2.8-3.2 ppm region due to geminal coupling to each other and vicinal coupling to Hα.

-

-

Methoxy Protons (δ 3.7-3.8 ppm): The two methoxy groups (-OCH₃) are chemically distinct and will each produce a sharp singlet, integrating to three protons each. Their proximity to the electron-donating phenyl ring places them in the δ 3.7-3.8 ppm range.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Adherence to a meticulous protocol is essential for acquiring a high-resolution, interpretable spectrum. This protocol is a self-validating system designed for accuracy and reproducibility.

Diagram 2: Experimental Workflow

Caption: Workflow for NMR analysis.

Methodology Details:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively dissolves the analyte and its residual solvent peak (δ ~2.50 ppm) rarely obscures signals of interest.[3][4]

-

Vortex the sample until the solid is completely dissolved. Visual inspection against a light source should confirm the absence of any suspended particulate matter, which can degrade spectral quality.

-

Transfer the clear solution into a high-quality 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Locking: Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent. This step is crucial for maintaining field stability during the acquisition.

-

Shimming: Perform automated or manual shimming of the magnetic field. The goal is to maximize the field homogeneity, which is visually confirmed by a sharp, symmetrical lock signal and, subsequently, sharp analyte peaks.

-

Tuning and Matching: Tune the probe to the correct frequency for ¹H nuclei and match the impedance to 50 Ω to ensure maximum signal transfer and sensitivity.

-

Acquisition: Acquire the Free Induction Decay (FID) data. A typical acquisition may involve 16 to 64 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to convert the time-domain FID into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Apply a baseline correction to ensure the flat baseline required for accurate integration.

-

Calibrate the chemical shift axis by setting the residual DMSO-d₆ quintet to δ 2.50 ppm.

-

Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Spectral Data and Peak Assignment

While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, based on the analysis of structurally similar compounds, a representative peak list can be constructed. The following table summarizes the expected chemical shifts (δ) in ppm, multiplicities, and assignments for this compound in DMSO-d₆.

Table 1: Predicted ¹H NMR Peak Assignments for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Proton Label |

| ~12.8 | br s | 1H | Carboxylic Acid | COOH |

| ~7.89 | d | 2H | Fmoc Aromatic | Fmoc H-4, H-5 |

| ~7.73 | t | 2H | Fmoc Aromatic | Fmoc H-1, H-8 |

| ~7.65 | d | 1H | Amide | NH |

| ~7.42 | t | 2H | Fmoc Aromatic | Fmoc H-3, H-6 |

| ~7.33 | t | 2H | Fmoc Aromatic | Fmoc H-2, H-7 |

| ~6.80 | d | 1H | Phenylalanine Aromatic | H-Aryl |

| ~6.72 | dd | 1H | Phenylalanine Aromatic | H-Aryl |

| ~6.65 | d | 1H | Phenylalanine Aromatic | H-Aryl |

| ~4.30 | m | 3H | Fmoc Aliphatic & Hα | Fmoc-CH, Fmoc-CH₂ |

| ~4.22 | m | 1H | Alpha-Proton | Hα |

| ~3.73 | s | 3H | Methoxy | -OCH₃ |

| ~3.71 | s | 3H | Methoxy | -OCH₃ |

| ~3.05 | dd | 1H | Beta-Proton | Hβa |

| ~2.90 | dd | 1H | Beta-Proton | Hβb |

Note: Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), and br s (broad singlet).

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for the structural verification of this compound. By understanding the distinct regions of the spectrum—from the complex aromatic signals of the Fmoc group to the characteristic singlets of the methoxy groups and the diastereotopic nature of the β-protons—researchers can confidently assess the purity and identity of this crucial synthetic building block. The protocols and theoretical framework presented in this guide serve as a robust resource for scientists in peptide chemistry and drug development, ensuring the integrity of their synthetic workflows and the quality of their final products.

References

-

CP Lab Safety. Fmoc-3, 4-dimethoxy-l-phenylalanine, min 96%, 1 gram. Available at: [Link]

-

Compound Interest. A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

-

Dudukovic, N. A., & Zukoski, C. F. (2015). Gelation of Fmoc-diphenylalanine is a first order phase transition. OSTI.GOV. Available at: [Link]

-

ScienceOpen. Supporting Information. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000073). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shifts. Available at: [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Available at: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]

- Preedy, V. R. (Ed.). (2014). Tables for Organic Structure Analysis.

-

The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. Available at: [Link]

-

Boeszoermenyi, A., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR. Available at: [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of Fmoc-3,4-dimethoxy-L-phenylalanine by HPLC

Introduction

Nα-Fmoc-3,4-dimethoxy-L-phenylalanine is a critical building block in solid-phase peptide synthesis (SPPS), valued for its unique structural characteristics that can impart specific properties to synthetic peptides.[1] As with any raw material in pharmaceutical development, its purity is not merely a quality metric but a fundamental prerequisite for the successful synthesis of the target peptide. The presence of even minute quantities of chemical or stereoisomeric impurities can lead to the formation of deletion sequences, insertion sequences, or diastereomeric peptides that are difficult to purify and can alter the biological activity and immunogenicity of the final product.[2]

This technical guide provides a comprehensive framework for the purity analysis of Fmoc-3,4-dimethoxy-L-phenylalanine using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the analytical choices. We will explore the typical impurity profile and present robust, validated HPLC methodologies for both chemical and enantiomeric purity assessment, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Section 1: Understanding the Impurity Profile

A robust analytical method is built upon a thorough understanding of what it needs to detect. For Fmoc-amino acids, impurities primarily arise from the synthesis of the molecule itself and its subsequent storage.[2] A high purity value from a standard reversed-phase HPLC analysis does not guarantee the absence of co-eluting impurities or enantiomeric contaminants.

Table 1: Potential Impurities in this compound and Their Origins

| Impurity Class | Specific Example/Type | Origin & Rationale | Consequence in Peptide Synthesis |

| Process-Related Impurities | Fmoc-dipeptide (Fmoc-Phe(3,4-diMeO)-Phe(3,4-diMeO)-OH) | Reaction of the activated Fmoc reagent with an already formed Fmoc-amino acid during synthesis.[3] | Leads to the insertion of an extra amino acid residue in the peptide sequence. |

| Free Amino Acid (H-Phe(3,4-diMeO)-OH) | Incomplete Fmoc protection during synthesis or degradation (hydrolysis of the Fmoc group) during storage.[3] | Can cause double insertions or truncated sequences. | |

| β-Alanyl Impurities | Arises from the rearrangement of the Fmoc-introducing reagent (e.g., Fmoc-OSu).[3] | Results in the insertion of a β-alanine residue. | |

| Acetic Acid | Residual solvent (ethyl acetate) from purification can hydrolyze or react with the Fmoc-amino acid during storage. | Acts as a capping agent, causing chain termination and truncated peptide sequences. | |

| Stereoisomeric Impurity | D-enantiomer (Fmoc-3,4-dimethoxy-D-phenylalanine) | Non-stereospecific synthesis or racemization during the protection reaction. | Leads to the formation of diastereomeric peptides that are difficult to separate and can have different biological activities.[4] |

Below is a diagram illustrating the logical flow of how these impurities can originate.

Caption: Origin of potential impurities during synthesis and storage.

Section 2: Methodologies for Purity Assessment

A comprehensive purity analysis requires two distinct HPLC methods: a reversed-phase method for chemical purity and a chiral method for enantiomeric purity.

Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard for determining the chemical purity of Fmoc-amino acids by separating the main component from more or less hydrophobic impurities.[2]

Causality Behind Experimental Choices:

-

Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse for this analysis. Its long alkyl chains provide a hydrophobic stationary phase that retains the analyte and its impurities primarily through hydrophobic interactions with the Fmoc group and the phenyl ring.

-

Mobile Phase: A gradient of water and acetonitrile (ACN) is used. Acetonitrile is the organic modifier (strong solvent); increasing its concentration decreases the retention of analytes.

-

Mobile Phase Additive (TFA): Trifluoroacetic acid (0.1%) is a critical additive. It serves two main purposes:

-

Ion Pairing: TFA forms an ion pair with any positively charged species (like a free amino group), neutralizing the charge and leading to more predictable hydrophobic retention and improved peak shape.

-

pH Control: It maintains a low pH (~2), which suppresses the ionization of residual silanol groups on the silica-based stationary phase. This prevents undesirable secondary interactions that can cause severe peak tailing.

-

-

Detection: The Fmoc group has a strong chromophore, making UV detection highly sensitive. A wavelength of 265 nm is often used as it is characteristic of the Fmoc group.[5]

Experimental Protocol: RP-HPLC for Chemical Purity

-

Instrumentation & Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

-

Sample Diluent: Acetonitrile/Water (50:50, v/v).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the Sample Diluent to a final concentration of approximately 1.0 mg/mL.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 265 nm

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram from the void volume to the end of the run.

-

Calculate the chemical purity by area normalization:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Enantiomeric Purity by Chiral HPLC

The separation of enantiomers cannot be achieved on a standard C18 column. It requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Causality Behind Experimental Choices:

-

Stationary Phase (Column): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for the chiral separation of Fmoc-amino acids.[4] These phases have chiral cavities and functional groups that interact differently with the L- and D-enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The Lux Cellulose-2 and Chirobiotic T (Teicoplanin) columns are well-documented for this purpose.[4][6]

-

Mobile Phase: Chiral separations are often highly sensitive to the mobile phase composition. For Fmoc-amino acids on polysaccharide CSPs, an isocratic mixture of an organic solvent (like acetonitrile) and an acidic aqueous buffer is typically used.[4] The specific ratio is critical for achieving resolution.

-

Detection: As with the chemical purity method, UV detection at 220 nm or 265 nm is effective.[2][4]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Instrumentation & Materials:

-

HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

-

Polysaccharide-based chiral column (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile / Water / TFA (60:40:0.1, v/v/v).

-

Sample Diluent: Mobile Phase.

-

-

Sample Preparation:

-

Prepare a racemic (D/L) standard of Fmoc-3,4-dimethoxy-phenylalanine at ~1.0 mg/mL to confirm the retention times and resolution of the two enantiomers.

-

Prepare the this compound test sample at a concentration of ~1.0 mg/mL.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled at 25°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Run Time: Sufficient to elute both enantiomer peaks (typically < 25 minutes).[4]

-

-

Data Analysis:

-

From the racemic standard chromatogram, identify the peaks corresponding to the D- and L-enantiomers.

-

In the test sample chromatogram, integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% ee) for the L-enantiomer:

-

% ee = [(Area L - Area D) / (Area L + Area D)] x 100

-

-

Section 3: Method Validation - A Self-Validating System

To ensure that the RP-HPLC method for chemical purity is trustworthy and fit for its purpose, it must be validated. The validation process is a self-validating system that provides documented evidence of the method's performance. The parameters are based on the ICH Q2(R1) guideline.[7]

Caption: Logical flow of HPLC method validation based on ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.

-

Protocol:

-

Inject the sample diluent (blank) to ensure no peaks are observed at the retention time of the analyte or known impurities.

-

Inject a solution of the this compound reference standard.

-

If available, inject individual solutions of known potential impurities.

-

Spike the analyte sample with known impurities and demonstrate that all peaks are adequately resolved from the main peak (Resolution > 2.0).

-

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

-

Protocol:

-

Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target analytical concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

-

Inject each solution in triplicate.

-

Plot the average peak area against the concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (R²).

-

Table 2: Illustrative Linearity Data

| Concentration Level | Concentration (mg/mL) | Average Peak Area |

| 50% | 0.5 | 1,255,000 |

| 75% | 0.75 | 1,880,000 |

| 100% | 1.0 | 2,510,000 |

| 125% | 1.25 | 3,135,000 |

| 150% | 1.5 | 3,760,000 |

| Result | Correlation Coefficient (R²) | ≥ 0.999 |

Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by a recovery study.

-

Protocol:

-

Prepare a sample matrix (placebo). If not applicable (for a pure substance), use the sample diluent.

-

Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare three replicates at each level.

-

Analyze the samples and calculate the percentage recovery for each replicate.

-

Table 3: Illustrative Accuracy Data

| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |

| 80% | 0.80 | 0.79 | 98.8% |

| 100% | 1.00 | 1.01 | 101.0% |

| 120% | 1.20 | 1.19 | 99.2% |

| Acceptance Criteria | 98.0% - 102.0% |

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

-

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

-

Intermediate Precision: Assesses the effects of random events within a laboratory, such as different days, different analysts, or different equipment.

-

Protocol:

-

Repeatability: Prepare six independent samples of the analyte at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).

-

Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system (if possible), prepare and analyze another six samples. Calculate the %RSD for this set and for all 12 samples combined.

-

Table 4: Illustrative Precision Data

| Parameter | Analyst 1 / Day 1 (% Purity) | Analyst 2 / Day 2 (% Purity) |

| Sample 1 | 99.52 | 99.48 |

| Sample 2 | 99.61 | 99.55 |

| Sample 3 | 99.55 | 99.62 |

| Sample 4 | 99.49 | 99.51 |

| Sample 5 | 99.63 | 99.65 |

| Sample 6 | 99.58 | 99.59 |

| Mean | 99.56 | 99.57 |

| %RSD | 0.06% | 0.06% |

| Overall %RSD (n=12) | 0.06% | |

| Acceptance Criteria | %RSD ≤ 1.0% |

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are critical for impurity analysis but less so for a main component purity assay. They are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Conclusion

The purity of this compound is a critical quality attribute that directly influences the outcome of solid-phase peptide synthesis. A comprehensive analytical strategy, employing two distinct and validated HPLC methods, is essential for ensuring its suitability. A robust, gradient RP-HPLC method on a C18 column provides reliable assessment of chemical purity, while an isocratic chiral HPLC method on a polysaccharide-based stationary phase is required to confirm the enantiomeric integrity. By grounding these protocols in sound scientific principles and validating them according to ICH guidelines, researchers and developers can have high confidence in the quality of their starting materials, leading to more reproducible synthesis outcomes and higher purity final peptide products.

References

-

Phenomenex, Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]4]

-

Pícha, F., et al. (2021). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 26(11), 3251.[8]

-

Li, Z., et al. (2006). [Separation of enantiomers of amino acid derivatives by high performance liquid chromatography on teicoplanin chiral stationary phase]. Se Pu, 24(2), 144-7.[9]

-

Phenomenex, Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]]

-

Blagbrough, I. S., & Scanlon, M. J. (2010). HPLC method development and validation for pharmaceutical analysis. Pharmaceutical Journal, 285, 59-63.[10]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]7]

-

Hlebowicz, E., et al. (2008). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science, 14(6), 725-731.[3]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. phenomenex.com [phenomenex.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Separation of enantiomers of amino acid derivatives by high performance liquid chromatography on teicoplanin chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmtech.com [pharmtech.com]

A Senior Application Scientist's Guide to Fmoc-3,4-dimethoxy-L-phenylalanine: From Sourcing to Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Modified Core

In the landscape of peptide synthesis and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Fmoc-3,4-dimethoxy-L-phenylalanine, a derivative of L-phenylalanine, offers a unique set of properties that can significantly enhance the therapeutic potential and research applications of synthetic peptides. The presence of two methoxy groups on the phenyl ring is not a trivial modification; it imparts increased reactivity and solubility, facilitating the synthesis of complex peptides with high purity and yield[1]. This guide, written from the perspective of a seasoned application scientist, will provide a comprehensive overview of this valuable building block, from identifying reliable suppliers to detailed protocols for its successful incorporation into your peptide of interest. We will delve into the rationale behind its use, offering insights into how the 3,4-dimethoxy substitution can be leveraged to modulate peptide conformation, stability, and biological activity.

Supplier Landscape: Ensuring Quality and Consistency

The successful synthesis of a high-quality peptide begins with high-quality starting materials. For a specialized amino acid derivative like this compound, it is crucial to source from reputable suppliers who can provide comprehensive analytical data and ensure lot-to-lot consistency. The following table provides a summary of key suppliers offering this product. When evaluating suppliers, it is imperative to request and scrutinize the Certificate of Analysis (CoA) for each lot, paying close attention to purity (as determined by HPLC), optical rotation, and identity confirmation (typically by NMR or Mass Spectrometry).

| Supplier | Product Name | CAS Number | Molecular Formula | Purity |

| Chem-Impex | This compound | 189526-93-2 | C₂₆H₂₅NO₆ | Inquire |

| Santa Cruz Biotechnology | Fmoc-3,4-dimethoxy-D-phenylalanine | 218457-81-9 | C₂₆H₂₅NO₆ | Inquire |

Note: The D-enantiomer is also commercially available and may be of interest for specific applications requiring resistance to enzymatic degradation.

The "Why": Leveraging the 3,4-Dimethoxy Substitution

The decision to incorporate this compound into a peptide sequence should be driven by a clear scientific rationale. The methoxy groups offer several potential advantages:

-

Enhanced Stability and Solubility: The methoxy groups can increase the solubility of the amino acid derivative and the resulting peptide, which is particularly beneficial for longer or more hydrophobic sequences that are prone to aggregation during synthesis and purification[2].

-

Modulation of Biological Activity: The substitution pattern on the phenyl ring can influence the peptide's interaction with its biological target. Research on related dimethoxy-substituted phenylalanine derivatives suggests potential for cognitive-enhancing and neuroprotective properties[3]. This makes it an attractive candidate for the design of novel therapeutics targeting the central nervous system.

-

Conformational Constraint: The bulky methoxy groups can introduce steric hindrance, which may restrict the conformational freedom of the peptide backbone. This can lead to a more defined three-dimensional structure, potentially increasing binding affinity and selectivity for a target receptor[4][5][6][7].

-

Fluorescent Probe Precursor: While not intrinsically fluorescent in the same way as tryptophan, the 3,4-dimethoxy-L-phenylalanine core is structurally related to 3,4-dihydroxyphenylalanine (DOPA). Peptides containing DOPA have been utilized as non-perturbative quenchers for quantum dots in enzyme activity sensors[8]. This suggests the potential for 3,4-dimethoxy-L-phenylalanine to be a precursor for developing novel fluorescent probes.

In the Lab: A Step-by-Step Protocol for Solid-Phase Peptide Synthesis

The following is a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound. This protocol is based on standard Fmoc/tBu chemistry and can be adapted for automated synthesizers.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

This compound

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or Ethyl (hydroxyimino)cyanoacetate

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether, anhydrous

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

Experimental Workflow

The synthesis follows a cyclical process of deprotection and coupling, followed by final cleavage and purification.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

1. Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

-

Rationale: The basic piperidine removes the acid-labile Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling step. Two treatments ensure complete deprotection.

3. Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the Fmoc-piperidine adduct.

-

Rationale: Residual piperidine will neutralize the activated amino acid in the subsequent coupling step, preventing peptide bond formation.

4. Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of this compound (relative to the resin loading) and an equivalent amount of an activating agent like OxymaPure in DMF.

-

Add 3-5 equivalents of DIC to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-